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molecular formula C10H12O B3050684 2-(2,6-Dimethylphenyl)acetaldehyde CAS No. 27843-11-4

2-(2,6-Dimethylphenyl)acetaldehyde

Cat. No. B3050684
M. Wt: 148.20
InChI Key: VUEHAUDFVQWQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871361B2

Procedure details

Concentrated HCl (35 mL, 420 mmol) was slowly added to water (55 mL) and then 2-(2-methoxyvinyl)-1,3-dimethylbenzene (11.2 g, 69.0 mmol) in dioxane (35 mL) was added in one portion. The biphasic mixture was heated to reflux for 16 h, cooled to room temperature and extracted with ethyl acetate (3×100 mL). After drying over sodium sulfate, filtering and removing the solvent under reduced pressure, the crude material was purified by bulb-to-bulb distillation (100° C., 93 mbar) to give 8.8 g (86%) of 2-(2,6-dimethylphenyl)acetaldehyde as a white solid. The product was confirmed by GC/MS and NMR.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
2-(2-methoxyvinyl)-1,3-dimethylbenzene
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.O.C[O:4][CH:5]=[CH:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:14]>O1CCOCC1>[CH3:14][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]([CH3:13])[C:7]=1[CH2:6][CH:5]=[O:4]

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
55 mL
Type
reactant
Smiles
O
Step Two
Name
2-(2-methoxyvinyl)-1,3-dimethylbenzene
Quantity
11.2 g
Type
reactant
Smiles
COC=CC1=C(C=CC=C1C)C
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The biphasic mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
removing the solvent under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the crude material was purified by bulb-to-bulb distillation (100° C., 93 mbar)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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